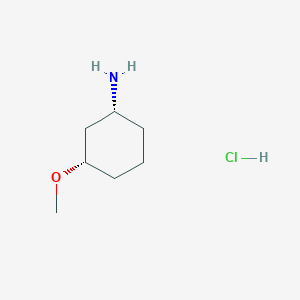

(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

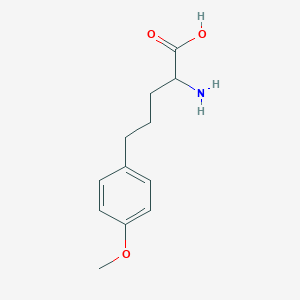

“(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” is a chemical compound with the formula C7H16ClNO . It has a molecular weight of 165.6625 . This compound is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of “(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” consists of 7 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The exact 3D structure is not provided in the searched resources.Chemical Reactions Analysis

The specific chemical reactions involving “(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” are not provided in the searched resources. It’s often used as a building block in research, suggesting it may be involved in various chemical reactions .Physical And Chemical Properties Analysis

“(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” has a molecular weight of 165.6625 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the searched resources .Wissenschaftliche Forschungsanwendungen

Synthesis of Schiff Bases and Dyes Applications

The compound can be used in the synthesis of Schiff bases, which are a class of compounds with a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . These Schiff bases are key components in the synthesis of azobenzene-containing dyes . Azobenzene dyes are photochromic compounds that can reversibly switch from trans to cis form due to light or heat . They have numerous applications including catalysis, antimicrobial and photopharmacological, in food or as textile colorants .

Preparation of Chiral Diels-Alder Reaction Products

The compound can be used as a chiral source in the preparation of chiral Diels-Alder reaction products . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene to form a substituted cyclohexene system . This method involves using an amide formed by chiral carboxylic acid and hydroxylamine as a chiral source, quickly obtaining a chiral Diels-Alder reaction product in a copper-catalyzed oxidation reaction system .

Synthesis of β-Carboline Alkaloids

The compound can be used in the synthesis of β-carboline alkaloids . β-carboline alkaloids are a remarkable family of natural and synthetic indole-containing heterocyclic compounds and they are widely distributed in nature . These alkaloids have diverse biological activities and their pharmacological activity makes them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic or antimicrobial drug candidates .

Preparation of (1R,3S)-3-Aminocyclopentanol Hydrochloride

The compound can be used in the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride . This method comprises using amide formed by chiral carboxylic acid and hydroxylamine as a chiral source, quickly obtaining a chiral Diels-Alder reaction product in a copper-catalyzed oxidation reaction system, and then subjecting same to reduction, alkaline deprotection, and acidification reactions to obtain the target product .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,3S)-3-methoxycyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHNATIEYBXEGU-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCC[C@H](C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-Methoxy-cyclohexylamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid](/img/structure/B8098207.png)